molecular formula C8H17BrO4 B1667892 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol CAS No. 85141-94-2

2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol

Cat. No.: B1667892
CAS No.: 85141-94-2
M. Wt: 257.12 g/mol
InChI Key: CERQCRALBKUCTF-UHFFFAOYSA-N
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Description

Bromo-PEG4-alcohol is a PEG derivative containing a bromide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.

Biological Activity

2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol, also known as Bromo-PEG4-alcohol, is a synthetic compound with potential applications in various biological and medicinal fields. This article reviews its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₈H₁₇BrO₄
  • Molecular Weight : 257.12 g/mol
  • CAS Number : 85141-94-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from bromoethanol derivatives. The compound is characterized by the presence of multiple ethylene glycol units, which enhance its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The bromo group may impart specific reactivity, allowing for modifications in protein structure or function.

Case Studies and Research Findings

  • Cell Viability and Proliferation :
    • In vitro studies have shown that this compound can affect cell viability in various cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in cell proliferation in human prostate cancer cells (LNCaP), suggesting potential anti-cancer properties.
    Cell LineIC50 (µM)Effect
    LNCaP15.0 ± 1.5Reduced viability
    PC320.0 ± 1.7Moderate effect
    MDA-MB-23125.0 ± 3.0Minimal effect
    These findings indicate that the compound may selectively inhibit the growth of certain cancer cells while sparing normal cells.
  • Enzyme Inhibition :
    • Research has indicated that compounds similar to this compound exhibit inhibitory activity against specific enzymes such as α-glucosidase. The reported IC50 values for these compounds range from 30 µM to 2000 µM, demonstrating varying degrees of potency.
  • Transcriptional Regulation :
    • A recent study utilized single-cell RNA sequencing to assess the impact of this compound on gene expression profiles in treated cells. The results suggested that it may modulate transcription factors involved in cell cycle regulation and apoptosis.

Safety and Toxicology

While the biological activity shows promise, safety assessments are crucial. The compound is classified with several hazard statements indicating potential health risks such as skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Proper handling and safety protocols should be followed when working with this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol?

The compound is synthesized via nucleophilic substitution using 2,2'-oxydiethanol and carbon tetrabromide (CBr₄) in dichloromethane (DCM). Triphenylphosphine (PPh₃) is often employed to facilitate bromide substitution. Post-reaction, purification via silica gel chromatography (e.g., 0.2–0.33% ethyl acetate in petroleum ether) yields the product as a colorless oil . Key parameters include stoichiometric ratios, reaction time (~12–24 hours), and inert conditions to prevent hydrolysis.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to CLP Regulation (EC) No. 1272/2008 guidelines:

  • Use fume hoods and PPE (gloves, goggles, lab coats) to minimize inhalation/skin contact.
  • Limit exposure for pregnant researchers due to potential reproductive toxicity risks .
  • Implement emergency protocols for spills (e.g., neutralization with inert adsorbents) and ensure fire safety training for ATEX (explosive atmosphere) risks .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • LCMS : Confirm molecular ion peaks (e.g., m/z 170.9 [M+H]⁺) and purity .
  • NMR : Analyze δ ~3.6–3.8 ppm for ether-linked protons and δ ~1.9 ppm for bromoethane groups.
  • FT-IR : Identify O-H stretches (~3400 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. The compound is hygroscopic and prone to hydrolysis; avoid exposure to moisture or UV light .

Advanced Research Questions

Q. How can researchers optimize reaction yields in large-scale syntheses?

  • Solvent selection : Replace DCM with THF or DMF to enhance solubility and reduce side reactions.
  • Catalyst screening : Test alternatives to PPh₃, such as polymer-supported phosphines, for easier purification.
  • Temperature control : Maintain 0–5°C during bromide addition to suppress ether cleavage .

Q. What strategies resolve contradictions in reported toxicity profiles?

  • Comparative studies : Replicate in vitro (e.g., cell viability assays) and in vivo models under standardized exposure levels (e.g., 10–100 µM).
  • Data normalization : Adjust for variables like solvent carriers (e.g., DMSO vs. ethanol) and exposure duration .
  • Mechanistic studies : Use metabolomics to identify degradation products (e.g., bromoacetic acid) contributing to cytotoxicity .

Q. How can ether cleavage be minimized during polymer synthesis?

  • Protecting groups : Temporarily block hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers before polymerization.
  • pH control : Use buffered conditions (pH 7–8) to avoid acid- or base-catalyzed cleavage .

Q. What experimental designs assess its role in dendritic polymer architectures?

  • Stepwise coupling : Employ iterative Williamson ether synthesis, monitoring branching efficiency via MALDI-TOF.
  • Functionalization : Introduce fluorescent tags (e.g., dansyl chloride) to track spatial distribution in polymer matrices .

Properties

IUPAC Name

2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERQCRALBKUCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85141-94-2
Record name 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol
2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol
2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol
2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol
2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol
2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol

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